molecular formula C7H6ClNO3 B1295768 5-Chloro-N,2-dihydroxybenzamide CAS No. 37551-43-2

5-Chloro-N,2-dihydroxybenzamide

Cat. No. B1295768
CAS RN: 37551-43-2
M. Wt: 187.58 g/mol
InChI Key: VGDCRPRQQPVICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04224323

Procedure details

Prior to the present invention, 6-chloro-2-methyl-3,3a-dihydro-2H,9H-isoxazolo (3,2-b) (1,3) benzoxazin-9-one has been prepared by the reaction of 5-chlorosalicylhydroxamic acid (made from 5-chlorosalicylate and hydroxylamine) and crotonaldehyde in the presence of hydrogen chloride and glacial acetic acid to obtain 6-chloro-2-(2-chloropropyl)-2,3-dihydro-3-hydroxy-4H-1, 3-benzoxazin-4-one. The latter compound was then cyclized to 7-chloro-2-methyl-3,3a-dihydro-2H,9H-isoxazolo (3,2-b) (1,3) benzoxazin-9-one. Said cyclization can be carried out using organic or inorganic bases in the appropriate solvent. U.S. Pat. No. 3,598,814 discloses and claims 7-chloro-2-methyl-3, 3a-dihydro-2H,9H-isoxazolo (3,2b) (1,3) benzoxazin-9-one and several methods for its manufacture.
Name
6-chloro-2-methyl-3,3a-dihydro-2H,9H-isoxazolo (3,2-b) (1,3) benzoxazin-9-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=CC2C(=O)N3OC(C)CC3O[C:4]=2[CH:3]=1.[Cl:17][C:18]1[CH:27]=[C:22]([C:23]([NH:25][OH:26])=[O:24])[C:21]([OH:28])=[CH:20][CH:19]=1.C(=O)/C=C/C.Cl>C(O)(=O)C>[Cl:17][C:18]1[CH:19]=[CH:20][C:21]2[O:28][CH:4]([CH2:3][CH:2]([Cl:1])[CH3:16])[N:25]([OH:26])[C:23](=[O:24])[C:22]=2[CH:27]=1

Inputs

Step One
Name
6-chloro-2-methyl-3,3a-dihydro-2H,9H-isoxazolo (3,2-b) (1,3) benzoxazin-9-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(C(N3C(O2)CC(O3)C)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)NO)=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(N(C(O2)CC(C)Cl)O)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.